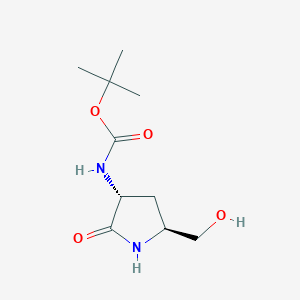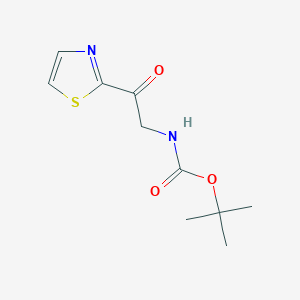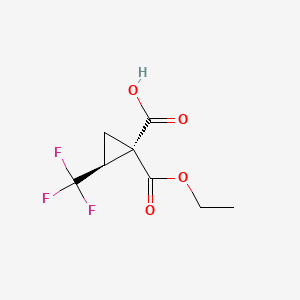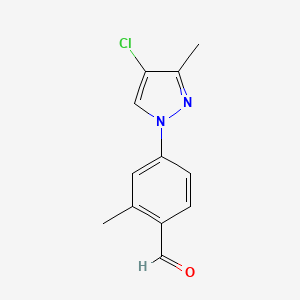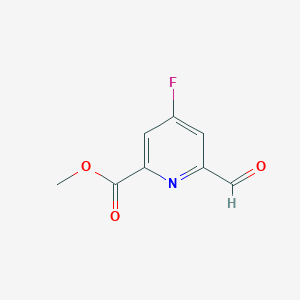
Methyl 4-fluoro-6-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-6-formylpyridine-2-carboxylate is a fluorinated pyridine derivative with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including Methyl 4-fluoro-6-formylpyridine-2-carboxylate, often involves selective fluorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using nitrous acid and hydrogen fluoride . Another approach is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms into aromatic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Methyl 4-fluoro-6-carboxylpyridine-2-carboxylate
Reduction: Methyl 4-fluoro-6-hydroxymethylpyridine-2-carboxylate
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-fluoro-6-formylpyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-6-formylpyridine-2-carboxylate is largely dependent on its chemical structure. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it less basic and more reactive towards electrophiles . The formyl group can participate in various chemical reactions, such as nucleophilic addition and oxidation, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoropyridine-2-carboxylate
- Methyl 2-fluoropyridine-3-carboxylate
- Methyl 6-fluorochromone-2-carboxylate
Uniqueness
Methyl 4-fluoro-6-formylpyridine-2-carboxylate is unique due to the simultaneous presence of a fluorine atom and a formyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various fluorinated compounds .
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
methyl 4-fluoro-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3 |
InChI Key |
IFCCKGXDWNDWAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


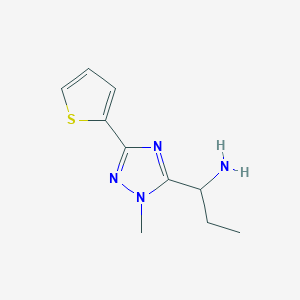
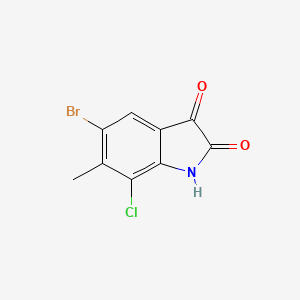
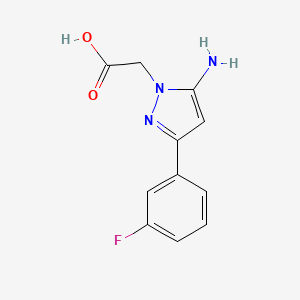
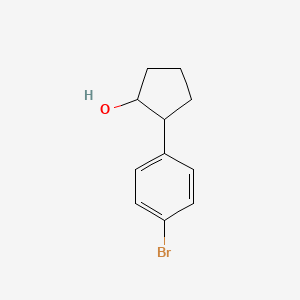
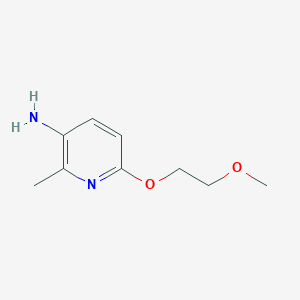
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
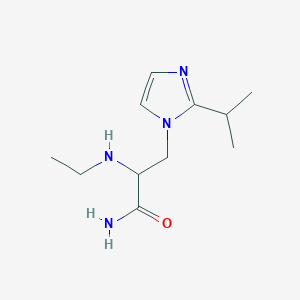
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
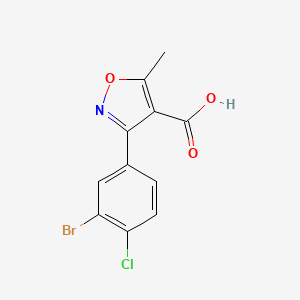
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
